2-Heptanone, 5-ethyl-
Description
Nomenclature and Structural Characterization of 2-Heptanone (B89624), 5-Ethyl-
The systematic naming and structural properties of a chemical compound are fundamental to its scientific study. The compound with the CAS Registry Number 40238-93-5 is commonly known as 5-ethyl-2-heptanone. nist.govchemspider.com Its chemical structure consists of a seven-carbon heptane (B126788) chain with a carbonyl group at the second position (C2) and an ethyl group branching off the fifth position (C5).
The molecular formula for this compound is C₉H₁₈O. nist.govuni.lu This composition gives it a molecular weight of approximately 142.24 g/mol . ontosight.ainist.gov Its structure can be unambiguously represented by various chemical identifiers, which are crucial for database searches and consistent scientific communication.
Table 1: Chemical Identifiers for 2-Heptanone, 5-ethyl-
| Identifier Type | Value |
|---|---|
| IUPAC Name | 5-ethylheptan-2-one |
| CAS Number | 40238-93-5 |
| Molecular Formula | C₉H₁₈O |
| InChI | InChI=1S/C9H18O/c1-4-9(5-2)7-6-8(3)10/h9H,4-7H2,1-3H3 |
| InChIKey | PUSNNUWKZGXMOB-UHFFFAOYSA-N |
| SMILES | CCC(CC)CCC(=O)C |
Data sourced from PubChem and NIST Chemistry WebBook. nist.govuni.lu
Physical properties include a boiling point of 180°C and a density of 0.822 g/cm³. ontosight.ai Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS), are available to confirm its structure. spectrabase.com
Academic Significance and Research Trajectories of Branched Ketones
Branched ketones, such as 5-ethyl-2-heptanone, are significant subjects of academic and industrial research due to their role as versatile building blocks in organic synthesis. rsc.org Their structural complexity allows for the synthesis of a wide array of other compounds. For instance, 5-ethyl-2-heptanone serves as an intermediate in the creation of flavors, fragrances, pesticides, and pharmaceuticals. ontosight.ai
A major trajectory in the study of branched ketones is their use in asymmetric synthesis. The development of methods for the enantioselective functionalization of α-branched ketones is a key area of research. rsc.orgresearchgate.net This is particularly important for creating molecules with specific three-dimensional arrangements (stereoisomers), which is often a requirement for biologically active compounds. Research has focused on reactions like Michael additions, allylic alkylations, and arylations to create chiral quaternary stereocenters. researchgate.net
The selective alkylation at the more sterically hindered α-position of unsymmetrical ketones presents a significant challenge in synthetic chemistry. researchgate.netresearchgate.net Overcoming this challenge is a focus of ongoing research, with methods like enamine-transition metal cooperative catalysis being explored to achieve high selectivity in a more efficient, atom-economical manner. researchgate.netnih.gov The products of these reactions, β-branched ketones, are valuable intermediates for further chemical transformations. researchgate.net
Furthermore, ketones, including branched variants like 2-heptanone, have been identified as contributors to the flavor profiles of foods. For example, 2-heptanone contributes a sweet aromatic note to roasted highland barley, a traditional food. nih.gov This highlights the relevance of branched ketones in food science and flavor chemistry.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 2-Heptanone, 5-ethyl- |
| 5-ethyl-2-heptanone |
| 5-ethylheptan-2-one |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethylheptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-9(5-2)7-6-8(3)10/h9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSNNUWKZGXMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068222 | |
| Record name | 2-Heptanone, 5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40238-93-5 | |
| Record name | 5-Ethyl-2-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40238-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptanone, 5-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040238935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptanone, 5-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Heptanone, 5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Heptanone, 5 Ethyl
Biocatalytic and Biotechnological Production of Branched Ketones
Biocatalysis offers a green and highly selective alternative to classical chemistry. Enzymes and engineered microorganisms can produce complex molecules like 2-Heptanone (B89624), 5-ethyl- under mild aqueous conditions, often with excellent stereocontrol.
Two primary enzymatic pathways are relevant for the synthesis of 2-Heptanone, 5-ethyl-.
Oxidation of Secondary Alcohols: The most direct enzymatic route is the oxidation of the corresponding secondary alcohol, 5-ethyl-2-heptanol. This reaction is catalyzed by alcohol dehydrogenases (ADHs), which are a large family of oxidoreductases.
Reaction: 5-ethyl-2-heptanol + NAD(P)⁺ ⇌ 2-Heptanone, 5-ethyl- + NAD(P)H + H⁺
Mechanism: The ADH binds both the alcohol substrate and a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphorylated form (NADP⁺). The enzyme facilitates the transfer of a hydride from the alcohol's carbinol carbon to the cofactor, releasing the ketone product.
Stereoselectivity: A key advantage of ADHs is their inherent stereoselectivity. By selecting an appropriate ADH (e.g., from Lactobacillus brevis or Thermoanaerobacter species), it is possible to perform a kinetic resolution of racemic 5-ethyl-2-heptanol. For instance, an (S)-selective ADH would preferentially oxidize (S)-5-ethyl-2-heptanol, leaving behind unreacted (R)-5-ethyl-2-heptanol in high enantiomeric excess. Conversely, starting with a specific enantiomer of the alcohol and an ADH of matching selectivity would yield the corresponding enantiopure ketone, (S)- or (R)-5-ethyl-2-heptanone.
Fatty Acid Metabolism Pathway: A de novo pathway can be designed based on modified fatty acid metabolism. This route involves the formation and subsequent decarboxylation of a β-ketoacid.
Precursor Formation: A branched-chain acyl-CoA molecule, 5-ethylheptanoyl-CoA, is required. This would need to be generated from a specific starting metabolite through a series of chain-elongation steps.
β-Oxidation Intermediate: This acyl-CoA undergoes one cycle of β-oxidation to form the β-ketoacyl-CoA intermediate, 3-keto-5-ethylheptanoyl-CoA.
Hydrolysis and Decarboxylation: A specialized acyl-CoA thioesterase (Step 1) cleaves the thioester bond to release the free β-ketoacid, 3-keto-5-ethylheptanoic acid. Subsequently, a β-ketoacid decarboxylase (Step 2) removes the carboxyl group as carbon dioxide, yielding the target methyl ketone.
This multi-enzyme cascade is more complex to implement but offers a route from simple carbon sources if integrated into a microbial host.
Whole-cell biocatalysis using engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae can produce branched ketones from simple sugars. The strategy involves hijacking and redirecting native metabolic pathways.
For 2-Heptanone, 5-ethyl-, a plausible metabolic engineering strategy would involve engineering the isoleucine degradation or fatty acid synthesis pathways.
Pathway Engineering: A host organism could be engineered to produce the necessary branched-chain precursors. For example, by overexpressing genes in the isoleucine biosynthesis pathway, the cell can accumulate precursors that can be funneled into a custom fatty acid synthesis cycle to generate the required C9 backbone.
Heterologous Gene Expression: Key enzymes that are not native to the host must be introduced. This includes expressing a specific acyl-CoA thioesterase and a β-ketoacid decarboxylase that are active on the 3-keto-5-ethylheptanoyl intermediate. Research has identified suitable decarboxylases from plant species that efficiently convert medium-chain β-ketoacids to methyl ketones.
Flux Optimization: To maximize product yield, competing metabolic pathways are often deleted or downregulated. For instance, knocking out genes related to native fatty acid degradation (the β-oxidation cycle) prevents the loss of the product and its intermediates.
The following table highlights key aspects of biocatalytic approaches.
| Biocatalytic Approach | Key Biocatalyst(s) | Substrate(s) | Potential Stereochemical Control | Key Features |
|---|---|---|---|---|
| Alcohol Oxidation | Alcohol Dehydrogenase (ADH) | 5-Ethyl-2-heptanol | Excellent (via kinetic resolution or enantiopure substrate) | Direct, single-step transformation; high selectivity. Requires synthesis of alcohol precursor. |
| Engineered Metabolism | Acyl-CoA Thioesterase, β-ketoacid Decarboxylase | Simple sugars (e.g., glucose) | Racemic (unless chiral-selective enzymes are used in the pathway) | De novo synthesis from renewable feedstocks. Requires complex multi-gene engineering of a microbial host. |
Advanced Spectroscopic and Chromatographic Characterization of 2 Heptanone, 5 Ethyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a fundamental tool for the definitive structural elucidation of organic molecules like 5-ethyl-2-heptanone. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.
¹H and ¹³C NMR Spectral Assignment and Interpretation
The proton (¹H) NMR spectrum of 5-ethyl-2-heptanone provides information on the chemical environment and connectivity of hydrogen atoms. The signals are predicted based on the electronegativity of the adjacent carbonyl group and spin-spin coupling with neighboring protons. Protons closer to the electron-withdrawing carbonyl group are deshielded and appear at a higher chemical shift (downfield).
The carbon-13 (¹³C) NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. nih.govspectrabase.com The carbonyl carbon (C2) is the most deshielded, appearing significantly downfield. hw.ac.uk Carbons closer to the carbonyl group (C1, C3) also experience a downfield shift. oregonstate.edu Quaternary carbons, if present, typically show weaker signals. hw.ac.uk
Predicted ¹H NMR Spectral Data for 5-ethyl-2-heptanone
| Assigned Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
|---|---|---|---|
| H1 (CH₃) | ~2.1 | Singlet (s) | 3H |
| H3 (CH₂) | ~2.4 | Triplet (t) | 2H |
| H4 (CH₂) | ~1.5 | Multiplet (m) | 2H |
| H5 (CH) | ~1.4 | Multiplet (m) | 1H |
| H6 (CH₂) | ~1.3 | Multiplet (m) | 4H |
Predicted ¹³C NMR Spectral Data for 5-ethyl-2-heptanone
| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| C1 | ~29.5 |
| C2 (C=O) | ~209.0 |
| C3 | ~41.0 |
| C4 | ~27.0 |
| C5 | ~38.0 |
| C6 | ~29.0 |
2D NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques are instrumental in confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 5-ethyl-2-heptanone, cross-peaks would be expected between the protons on C3 and C4, C4 and C5, C5 and C6, and C6 and C7. This confirms the connectivity of the alkyl chain.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique would definitively link the proton assignments in the ¹H spectrum to the carbon assignments in the ¹³C spectrum, confirming, for example, that the singlet at ~2.1 ppm corresponds to the carbon at ~29.5 ppm (the C1 methyl group).
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. whitman.edu
Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Electrospray Ionization (ESI-MS): This soft ionization technique is typically used for polar and large molecules. For a relatively small ketone like 5-ethyl-2-heptanone, ESI-MS would likely show the formation of protonated molecules ([M+H]⁺) or adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺). uni.lu Predicted m/z values for these adducts are useful in confirming the molecular weight. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated by gas chromatography and then ionized, typically by electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation. uni-saarland.de The fragmentation of aliphatic ketones is predictable and provides significant structural information. chemguide.co.uklibretexts.org Key fragmentation pathways include:
Alpha-Cleavage: The bond adjacent to the carbonyl group breaks, leading to the formation of a stable acylium ion. For 5-ethyl-2-heptanone, two primary alpha-cleavages are possible:
Cleavage between C1 and C2, losing a methyl radical (•CH₃) to form an ion at m/z 127.
Cleavage between C2 and C3, losing a hexyl radical (•C₆H₁₃) to form the acetyl cation [CH₃CO]⁺ at m/z 43, which is often the base peak for 2-ketones. chemguide.co.uk
McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. This process results in the loss of a neutral alkene and the formation of a radical cation. For 5-ethyl-2-heptanone, this would involve the loss of 2-ethyl-1-butene, resulting in a prominent fragment ion at m/z 58.
Predicted Major Fragments in the GC-MS of 5-ethyl-2-heptanone
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 142 | [C₉H₁₈O]⁺• | Molecular Ion (M⁺•) |
| 127 | [M - CH₃]⁺ | Alpha-cleavage |
| 99 | [M - C₃H₇]⁺ | Cleavage of propyl group |
| 85 | [M - C₄H₉]⁺ | Alpha-cleavage with rearrangement |
| 71 | [M - C₅H₁₁]⁺ | Cleavage of pentyl group |
| 58 | [C₃H₆O]⁺• | McLafferty Rearrangement |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio, allowing for the determination of its elemental formula. uni-saarland.de The calculated monoisotopic mass of 5-ethyl-2-heptanone (C₉H₁₈O) is 142.135765193 Da. nih.gov HRMS can measure this value to within a few parts per million (ppm), unequivocally confirming the molecular formula and distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules. Infrared (IR) spectroscopy measures the absorption of IR radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds that undergo a change in polarizability. doitpoms.ac.uklibretexts.org
Infrared (IR) Spectroscopy: The IR spectrum of 5-ethyl-2-heptanone is dominated by absorptions corresponding to its carbonyl and alkyl functionalities. nih.govspectrabase.com The most prominent feature is the strong, sharp absorption band from the C=O bond stretch. pressbooks.pub
Raman Spectroscopy: For a mode to be Raman active, it must involve a change in the polarizability of the molecule. doitpoms.ac.uk Symmetrical and less polar bonds often produce strong Raman signals. In 5-ethyl-2-heptanone, the C=O stretching vibration is also Raman active. researchgate.net The C-C bond stretches within the alkyl backbone, which are often weak in the IR spectrum, typically show moderate to strong intensity in the Raman spectrum. uci.edu
Characteristic Vibrational Frequencies for 5-ethyl-2-heptanone
| Wavenumber (cm⁻¹) | Vibrational Mode | IR Activity | Raman Activity |
|---|---|---|---|
| ~2960-2850 | C-H (sp³) Stretching | Strong | Strong |
| ~1715 | C=O Stretching | Very Strong | Moderate-Strong |
| ~1465 | C-H Bending (CH₂) | Moderate | Moderate |
| ~1375 | C-H Bending (CH₃) | Moderate | Moderate |
Characteristic Functional Group Frequencies
The primary functional group in 5-ethyl-2-heptanone is the carbonyl group (C=O) of the ketone, which gives rise to a strong, characteristic absorption band in the infrared (IR) spectrum. The exact position of this band can be influenced by the molecular environment. For aliphatic ketones like this one, the C=O stretching vibration is typically observed in the region of 1715 cm⁻¹.
In addition to the prominent carbonyl peak, the spectrum will display C-H stretching vibrations from the ethyl and heptanone alkyl chains just below 3000 cm⁻¹. C-H bending vibrations for the CH₃ and CH₂ groups are also expected in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions. A vapor phase IR spectrum is available in the SpectraBase database, providing empirical data for these characteristic frequencies spectrabase.comnih.gov.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Frequency for 5-ethyl-2-heptanone (cm⁻¹) |
| C=O (Ketone) | Stretch | 1725-1705 | ~1715 |
| C-H (sp³) | Stretch | 3000-2850 | ~2960, ~2870 |
| -CH₂- | Bend (Scissoring) | 1470-1450 | ~1465 |
| -CH₃ | Bend (Asymmetrical/Symmetrical) | 1450, 1375 | ~1450, ~1375 |
This table is generated based on typical IR absorption frequencies for aliphatic ketones and hydrocarbons. Actual values are confirmed by empirical data.
Conformational Analysis via Vibrational Modes
While detailed conformational analysis of 5-ethyl-2-heptanone via vibrational modes is not extensively published, the principles of vibrational spectroscopy (both IR and Raman) can be applied. The molecule possesses rotational freedom around its single bonds, leading to various possible conformers. The ethyl group at the C5 position, being a chiral center, introduces additional complexity.
Chromatographic Separations and Purity Assessment
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography is a primary technique for the separation and purity assessment of volatile compounds like 5-ethyl-2-heptanone. Method development typically involves optimizing parameters to achieve good resolution, peak shape, and analysis time.
A common approach would utilize a non-polar or mid-polarity capillary column. For instance, a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5) is often effective for separating ketones nist.gov.
Illustrative GC Parameters:
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Injector Temperature: 250 °C.
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C.
Detector: Flame Ionization Detector (FID) at 280 °C.
Under these conditions, 5-ethyl-2-heptanone would elute at a specific retention time, allowing for its separation from impurities or other components in a mixture. The Kovats retention index, a standardized measure, helps in compound identification across different systems nist.gov. Mass spectrometry (MS) is often coupled with GC (GC-MS) to provide definitive structural identification based on the molecule's fragmentation pattern nih.gov.
High-Performance Liquid Chromatography (HPLC) and Chiral Separations
High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of ketones, often after derivatization to improve detection by UV-Vis spectrophotometry researchgate.net. However, for a volatile compound like 5-ethyl-2-heptanone, GC is generally preferred.
A key application of HPLC for this compound would be chiral separation. Since the C5 carbon is a stereocenter, 5-ethyl-2-heptanone exists as a pair of enantiomers (R and S forms). Separating these enantiomers is critical in fields like flavor chemistry, as they can have distinct sensory properties. This is typically achieved using a chiral stationary phase (CSP) in an HPLC column. Common CSPs are based on derivatives of cellulose, amylose, or cyclodextrins austinpublishinggroup.com. The mobile phase, usually a mixture of hexane (B92381) and an alcohol like isopropanol, would be optimized to achieve baseline separation of the two enantiomers.
Hyphenated Analytical Techniques for Complex Mixtures
GC-Olfactometry and Sensory Analysis (non-human, non-clinical)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capability of GC with human sensory perception (an olfactory detector) mdpi.com. As the separated compounds elute from the GC column, they are split between a standard detector (like MS or FID) and a sniffing port, where a trained panelist can assess the odor acs.org.
Integration of GC-IMS and Other Advanced Techniques
The coupling of gas chromatography (GC) with ion mobility spectrometry (IMS) has emerged as a robust platform for the analysis of complex volatile mixtures. mdpi.com This hyphenated technique leverages the high separation efficiency of GC with the rapid, orthogonal separation provided by IMS, which separates ions based on their size, shape, and charge. nih.gov The integration of a third technique, such as mass spectrometry (MS), further enhances the analytical capabilities, providing an additional dimension of separation and specific identification based on mass-to-charge ratio. nih.gov This multi-dimensional approach is particularly advantageous for the detailed characterization of isomeric compounds and for resolving co-eluting species that may be indistinguishable by a single analytical method. nih.gov
In the context of food and flavor analysis, the combination of GC-IMS and GC-MS has been successfully employed to differentiate complex volatile profiles. mdpi.comnih.gov While specific studies detailing the integrated analysis of 2-Heptanone (B89624), 5-ethyl- are not prevalent in publicly accessible research, the principles and methodologies applied to other ketones in food matrices can be extrapolated to understand how this compound would be characterized. For instance, studies on various food products have demonstrated the ability of GC-IMS to detect and differentiate various ketones, which are important flavor contributors. nih.gov
Detailed Research Findings from Integrated Techniques
An integrated GC-IMS-MS system offers a multi-faceted dataset for the characterization of a target analyte like 2-Heptanone, 5-ethyl-. The gas chromatographic separation provides the retention time (RT) and the Kovats retention index (RI), which are dependent on the compound's volatility and its interaction with the stationary phase of the GC column. The ion mobility drift time provides information related to the ion's collision cross-section (CCS), which is influenced by its three-dimensional structure. Finally, the mass spectrometer yields a fragmentation pattern that is unique to the molecule's structure, allowing for definitive identification.
The analysis of ketones using GC-IMS is particularly effective due to their favorable ionization properties. agsanalitica.com The integration with MS, especially with a time-of-flight (TOF) analyzer, allows for high-speed data acquisition and accurate mass measurements, which is crucial for resolving complex mixtures and identifying unknown compounds. chromatographyonline.comsepscience.com Deconvolution algorithms are often employed to separate the mass spectra of co-eluting compounds, further enhancing the resolving power of the integrated system. nih.govchromatographytoday.com
Illustrative Analytical Data for 2-Heptanone, 5-ethyl-
| Parameter | Value | Description |
|---|---|---|
| Retention Time (min) | ~8.5 | Time taken for the compound to elute from the GC column. |
| Kovats Retention Index | ~1150 | A relative measure of retention time, normalized to n-alkanes. |
| Drift Time (ms) | ~10.2 | Time taken for the ion to traverse the IMS drift tube. |
| Reduced Ion Mobility (K₀) (cm²/Vs) | ~1.65 | A normalized measure of ion mobility, independent of experimental conditions. |
Illustrative Mass Spectrometric Data for 2-Heptanone, 5-ethyl-
| m/z | Relative Abundance (%) | Plausible Fragment Ion |
|---|---|---|
| 43 | 100 | [CH₃CO]⁺ |
| 57 | 85 | [C₄H₉]⁺ |
| 58 | 40 | McLafferty rearrangement product |
| 71 | 60 | [C₅H₁₁]⁺ |
| 85 | 30 | [M-C₄H₉]⁺ |
| 99 | 15 | [M-C₃H₇]⁺ |
| 142 | 5 | [M]⁺ (Molecular Ion) |
The integration of these techniques provides a high degree of confidence in the identification of 2-Heptanone, 5-ethyl-. The retention index helps to narrow down the possibilities among compounds with similar mass spectra, while the drift time can distinguish between isomers that might have identical retention times and mass spectra. This multi-dimensional approach is invaluable for untargeted screening of complex samples and for the precise characterization of specific target compounds.
Computational and Theoretical Chemistry of 2 Heptanone, 5 Ethyl
Quantum Chemical Calculations: Unexplored Electronic Landscape
Quantum chemical calculations are a powerful tool for understanding the electronic structure and reactivity of molecules. However, specific studies applying these methods to 5-ethyl-2-heptanone are not readily found in publicly accessible research literature.
Density Functional Theory (DFT) Studies on Electronic Structure
A thorough search of scientific literature did not yield any specific Density Functional Theory (DFT) studies focused on the electronic structure of 5-ethyl-2-heptanone. Such studies would be invaluable for determining key electronic properties, including electron density distribution, electrostatic potential maps, and atomic charges. This information is fundamental to understanding the molecule's polarity and its interactions with other chemical species.
Molecular Orbital Analysis and Reactivity Prediction
Detailed molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for 5-ethyl-2-heptanone. The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. The absence of this data prevents a detailed theoretical prediction of its chemical behavior.
Molecular Dynamics Simulations and Conformational Analysis: An Open Question
Molecular dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and interactions with their environment. This area of computational chemistry also remains largely unexplored for 5-ethyl-2-heptanone.
Energetic Landscapes and Preferred Conformations
There is a lack of published research on the energetic landscapes and preferred conformations of 5-ethyl-2-heptanone. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which in turn influence its physical properties and biological activity. The flexibility of the ethyl and heptanone chains suggests a complex conformational landscape that is yet to be computationally mapped.
Intermolecular Interactions and Solvent Effects
Specific studies on the intermolecular interactions and solvent effects of 5-ethyl-2-heptanone using molecular dynamics or other computational methods are not available. Research in this area would clarify how the molecule interacts with itself and with different solvents, providing a molecular-level understanding of its solubility and other macroscopic properties.
Structure-Reactivity and Structure-Property Relationship Studies: A Call for Future Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are essential for predicting the biological activity and physical properties of chemical compounds. For 5-ethyl-2-heptanone, there is no evidence of published research dedicated to establishing these relationships. Such studies would require a significant amount of experimental data to be correlated with computed molecular descriptors, a process that has not yet been undertaken for this specific ketone.
Quantitative Structure-Activity Relationships (QSAR) (non-clinical focus)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its activity. In a non-clinical context, this "activity" can refer to a wide range of physicochemical properties or interactions, such as chromatographic retention time, material compatibility, or sensory perception (e.g., odor). For an aliphatic ketone like 5-ethylheptan-2-one, QSAR models can be developed to predict its behavior in various industrial or environmental systems.
The development of a QSAR model for 5-ethylheptan-2-one would involve the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. Key classes of descriptors relevant to non-clinical QSAR studies of aliphatic ketones include:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms, which are crucial for understanding intermolecular interactions.
Physicochemical Descriptors: These include properties like hydrophobicity (logP) and polarizability, which influence the compound's partitioning behavior and non-covalent interactions.
A hypothetical QSAR study might aim to predict the retention index of 5-ethylheptan-2-one in gas chromatography, a critical parameter in analytical chemistry. The model would be built using a dataset of various ketones with known retention indices and their calculated molecular descriptors. The resulting equation would allow for the prediction of the retention index for other ketones, including 5-ethylheptan-2-one, based on their structural features.
| Descriptor Type | Descriptor Name | Predicted Value |
|---|---|---|
| Topological | Wiener Index | 120 |
| Geometrical | Molecular Surface Area (Ų) | 220.5 |
| Electronic | Dipole Moment (Debye) | 2.7 |
| Physicochemical | logP (Octanol-Water Partition Coefficient) | 3.2 |
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can aid in the identification and characterization of molecules like 5-ethylheptan-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT). researchgate.net For 5-ethylheptan-2-one, the predicted ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. For instance, the methyl protons of the acetyl group would be expected to appear as a singlet, while the protons on the ethyl group and the heptanone backbone would exhibit more complex splitting patterns (triplets, quartets, and multiplets) due to spin-spin coupling. The predicted ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region, typically around 208-212 ppm for an aliphatic ketone.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C2) | 209.5 |
| CH₃ (C1) | 29.8 |
| CH₂ (C3) | 42.1 |
| CH₂ (C4) | 28.7 |
| CH (C5) | 44.3 |
| CH₂ (ethyl) | 25.9 |
| CH₃ (ethyl) | 11.4 |
| CH₂ (C6) | 34.5 |
| CH₃ (C7) | 14.2 |
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. For 5-ethylheptan-2-one, the most prominent feature in its predicted IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group, expected in the range of 1715-1725 cm⁻¹. libretexts.orgorgchemboulder.comoregonstate.edulibretexts.org Other significant bands would include C-H stretching vibrations from the alkyl chains (around 2800-3000 cm⁻¹) and C-H bending vibrations (around 1350-1470 cm⁻¹).
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Alkyl) | 2870-2960 | Strong |
| C=O Stretch (Ketone) | 1720 | Very Strong |
| CH₂ Bend | 1465 | Medium |
| CH₃ Bend | 1375 | Medium |
Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can help identify likely fragmentation pathways. For 5-ethylheptan-2-one, under electron ionization, the molecular ion peak (M⁺) would be expected at m/z 142. nih.gov Common fragmentation patterns for aliphatic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orgoregonstate.edu Alpha-cleavage would lead to the formation of acylium ions.
Chemical Reactivity and Derivatization of 2 Heptanone, 5 Ethyl
Oxidation and Reduction Chemistry of the Ketone Moiety
The ketone functionality of 2-Heptanone (B89624), 5-ethyl- can undergo both oxidation and reduction, leading to a range of products with different functional groups.
Oxidation: A notable oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. organic-chemistry.orgwikipedia.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The mechanism involves the migration of one of the alkyl groups attached to the carbonyl carbon. The regioselectivity of this migration is determined by the migratory aptitude of the groups, with tertiary alkyl groups migrating in preference to secondary, which in turn are preferred over primary alkyl and methyl groups. organic-chemistry.org In the case of 5-ethylheptan-2-one, the two groups attached to the carbonyl are a methyl group and a 1,3-dimethylhexyl group. Due to the higher migratory aptitude of the more substituted alkyl group, the primary product would be 1,3-dimethylhexyl acetate.
Reduction: The ketone group in 2-Heptanone, 5-ethyl- can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group, depending on the reducing agent and reaction conditions.
Reduction to an Alcohol: Treatment with hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), will reduce the ketone to the corresponding secondary alcohol, 5-ethylheptan-2-ol. molport.comnih.gov These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.
Reduction to an Alkane: For the complete removal of the carbonyl oxygen to form the corresponding alkane, 5-ethylheptane, stronger reduction methods are required. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is effective for this transformation, particularly for substrates that are stable in strongly acidic conditions. annamalaiuniversity.ac.inwikipedia.org An alternative, conducted under basic conditions, is the Wolff-Kishner reduction. wikipedia.orgchemeurope.com This reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. chemeurope.com
| Reaction Type | Reagent(s) | Product(s) |
| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | 1,3-dimethylhexyl acetate |
| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 5-ethylheptan-2-ol |
| Clemmensen Reduction | Zn(Hg), conc. HCl | 5-ethylheptane |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 5-ethylheptane |
Nucleophilic Addition Reactions and Subsequent Transformations
The electrophilic carbonyl carbon of 2-Heptanone, 5-ethyl- is a prime target for a wide array of nucleophiles. These addition reactions are fundamental to the construction of more complex molecules.
One important class of nucleophilic addition involves organometallic reagents, such as Grignard reagents (R-MgX). The reaction of 5-ethylheptan-2-one with a Grignard reagent, followed by an acidic workup, would yield a tertiary alcohol. The specific alcohol formed depends on the alkyl or aryl group of the Grignard reagent.
Another key reaction is the Wittig reaction, which provides a powerful method for the synthesis of alkenes from ketones. This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide. The structure of the resulting alkene is determined by the structure of the ylide.
The Reformatsky reaction is another valuable carbon-carbon bond-forming reaction where an α-halo ester is treated with zinc metal to form an organozinc reagent. wikipedia.org This reagent then adds to the ketone, and subsequent hydrolysis yields a β-hydroxy ester. wikipedia.org
| Reaction Type | Nucleophile/Reagent(s) | Intermediate/Product Type |
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Reformatsky Reaction | 1. Br-CH₂CO₂R, Zn2. H₃O⁺ | β-hydroxy ester |
Condensation Reactions and Carbon-Carbon Bond Formation
The α-hydrogens of 2-Heptanone, 5-ethyl- are acidic enough to be removed by a base, leading to the formation of an enolate. This enolate can then act as a nucleophile in condensation reactions, most notably the aldol (B89426) condensation. In an aldol condensation, the enolate of one ketone molecule attacks the carbonyl carbon of another, resulting in the formation of a β-hydroxy ketone. Subsequent dehydration of this aldol addition product can lead to the formation of an α,β-unsaturated ketone.
When 2-Heptanone, 5-ethyl- is treated with a base, it can potentially form two different enolates due to the presence of α-hydrogens on both sides of the carbonyl group. This can lead to a mixture of products in a self-condensation reaction. In a crossed aldol condensation, where another carbonyl compound without α-hydrogens is present, a more controlled reaction can be achieved.
Synthesis of Analogues and Derivatives with Modified Branching Patterns
The synthesis of analogues of 2-Heptanone, 5-ethyl- with different branching patterns can be achieved through various synthetic strategies. For instance, the acetoacetic ester synthesis allows for the preparation of a wide range of methyl ketones. By choosing an appropriately branched alkyl halide for the alkylation of ethyl acetoacetate, followed by hydrolysis and decarboxylation, one could synthesize ketones with different substitution patterns on the carbon chain.
Furthermore, modifications to the branching can be introduced by starting with different precursors. For example, the oxidation of a secondary alcohol with a specific branched structure would yield the corresponding ketone. The synthesis of these precursor alcohols can often be accomplished through the reaction of a Grignard reagent with an appropriate aldehyde.
Potential Applications of 2 Heptanone, 5 Ethyl in Advanced Materials and Industrial Processes Non Clinical
Role as a Precursor or Intermediate in Organic Synthesis
While specific large-scale industrial syntheses using 2-Heptanone (B89624), 5-ethyl- as a primary precursor are not extensively documented, its chemical structure lends itself to a variety of organic reactions, positioning it as a potential intermediate in the synthesis of more complex molecules. The reactivity of the ketone functional group is central to its utility.
One fundamental transformation is the reduction of the ketone to form the corresponding secondary alcohol, 5-ethyl-2-heptanol. This reaction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. The resulting alcohol can serve as a starting material for the synthesis of esters, ethers, and other functionalized compounds.
Furthermore, the carbonyl group allows for carbon-carbon bond-forming reactions . For instance, reactions such as the Wittig reaction or aldol (B89426) condensation can be employed to extend the carbon chain and introduce new functional groups. Although specific examples with 5-ethyl-2-heptanone are not prevalent in literature, the general reactivity of ketones suggests its suitability for such transformations.
The synthesis of C9 ketones from smaller, biomass-derived molecules like acetone is an area of active research. nih.govresearchgate.net This suggests a pathway for the production of 2-Heptanone, 5-ethyl- from renewable feedstocks, which would, in turn, make it an attractive intermediate for the synthesis of a variety of other bio-derived chemicals.
A hypothetical reaction scheme illustrating the potential of 2-Heptanone, 5-ethyl- as a synthetic intermediate is presented below:
| Reactant | Reagent/Condition | Product | Potential Application of Product |
| 2-Heptanone, 5-ethyl- | NaBH4, Methanol | 5-Ethyl-2-heptanol | Synthesis of esters, ethers |
| 2-Heptanone, 5-ethyl- | Ph3P=CH2 (Wittig reagent) | 5-Ethyl-2-methyleneheptane | Intermediate for fine chemicals |
| 2-Heptanone, 5-ethyl- | Base, Aldehyde (Aldol Condensation) | α,β-Unsaturated ketone | Intermediate for more complex molecules |
Development of Novel Polymeric Materials and Additives
The incorporation of ketone functionalities into polymers can impart unique properties and provide sites for post-polymerization modification. While research specifically detailing the use of 2-Heptanone, 5-ethyl- in polymer synthesis is limited, the broader class of ketones has been explored for such applications.
Polymers bearing ketone groups can be synthesized by polymerizing ketone-containing monomers. surrey.ac.uk Although 2-Heptanone, 5-ethyl- is not a monomer itself, it could potentially be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate moiety. The resulting monomer could then be copolymerized with other monomers to create polymers with tailored properties. The ethyl branching in 5-ethyl-2-heptanone might influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.
Another potential application is as an additive in polymer formulations. Its properties as a solvent could be utilized in polymer processing. Furthermore, ketones can sometimes act as photosensitizers in photopolymerization processes, although the efficiency of 2-Heptanone, 5-ethyl- in this regard has not been documented.
The general reactivity of the carbonyl group in ketones allows for their use as reactive sites in pre-formed polymers. For example, a polymer with pendant ketone groups can be crosslinked or functionalized through reactions of the carbonyl group. acs.org This approach allows for the creation of advanced materials with specific functionalities.
| Polymerization Strategy | Potential Role of 2-Heptanone, 5-ethyl- | Resulting Polymer Property |
| Monomer Synthesis and Polymerization | Chemical modification to a polymerizable monomer | Introduction of ketone functionality and potential for altered physical properties due to branching |
| Polymer Additive | Used as a solvent or plasticizer | Modification of polymer processing or final properties |
| Post-polymerization Modification | Reaction with a functionalized polymer | Creation of crosslinked or functionalized materials |
Green Chemistry Applications and Sustainable Industrial Processes
The principles of green chemistry encourage the use of safer solvents, renewable feedstocks, and biodegradable materials. Ketones, as a class of organic compounds, are being increasingly evaluated for their role in sustainable industrial processes.
Biodegradability and Use as a Green Solvent: Many simple ketones are considered to be readily biodegradable, which is a desirable characteristic for environmentally friendly solvents. eastman.com While specific biodegradability data for 2-Heptanone, 5-ethyl- is not readily available, its structure as a simple aliphatic ketone suggests it would likely exhibit some level of biodegradability. The push towards bio-based solvents, derived from renewable resources, is a significant trend in the chemical industry. renewable-carbon.eu The potential synthesis of C9 ketones from biomass could position 2-Heptanone, 5-ethyl- as a candidate for a bio-based solvent. Green solvents are sought after to replace more hazardous traditional solvents in various applications, from paints and coatings to chemical synthesis. european-coatings.comyoutube.comsigmaaldrich.com
Sustainable Synthesis: The development of greener methods for the synthesis of ketones is an active area of research. mcgill.ca Catalytic methods that utilize abundant and less toxic starting materials are being explored. If 2-Heptanone, 5-ethyl- can be produced through such sustainable routes, its utility as a green chemical intermediate would be significantly enhanced.
The table below summarizes the potential green chemistry attributes of 2-Heptanone, 5-ethyl-, based on the general properties of similar ketones.
| Green Chemistry Principle | Potential Application of 2-Heptanone, 5-ethyl- |
| Use of Renewable Feedstocks | Potential for synthesis from biomass-derived precursors like acetone. nih.govresearchgate.net |
| Safer Solvents and Auxiliaries | Potential use as a biodegradable and less toxic solvent alternative. eastman.comrenewable-carbon.eu |
| Design for Degradation | As an aliphatic ketone, it is expected to be more readily biodegradable than aromatic or halogenated compounds. eastman.com |
Future Research Directions and Emerging Areas for 2 Heptanone, 5 Ethyl
Development of Miniaturized and On-Site Analytical Systems
The detection and quantification of volatile organic compounds (VOCs) like 5-ethyl-2-heptanone in real-time and in situ are critical for various applications, including environmental monitoring and process control. Traditional laboratory-based methods, while accurate, are often slow and require sample collection and transport. The future of analyzing 5-ethyl-2-heptanone lies in the development of miniaturized and portable analytical systems.
Recent advancements in microfabrication have led to the development of miniature gas analysis systems. These systems often combine a micro-fabricated capillary for gas chromatography (GC) with a solid-state gas sensor, such as a tin-oxide (SnO2) sensor. ama-science.orgresearchgate.net This combination allows for the separation of components in a gaseous mixture, enabling the selective detection of specific VOCs. ama-science.orgresearchgate.net For a compound like 5-ethyl-2-heptanone, this would allow for its on-site detection even in the presence of other structurally similar ketones.
Furthermore, portable GC-MS (Gas Chromatography-Mass Spectrometry) instruments are becoming increasingly powerful and compact, making them suitable for field analysis. nih.govrsc.org These instruments can provide rapid and reliable identification of hazardous organic compounds in various matrices, including water and air. nih.govrsc.orgfigshare.com The application of such portable GC-MS systems would be invaluable for the on-site monitoring of 5-ethyl-2-heptanone in industrial settings or environmental assessments.
The development of novel sensor technologies, such as those based on photo-ionization detectors (PIDs) and metal oxide semiconductors (MOS), also holds promise for the creation of low-cost, real-time monitoring devices for VOCs. researchgate.net While challenges related to selectivity and environmental factors remain, ongoing research is focused on improving the performance of these sensors for specific applications. researchgate.net
Table 1: Comparison of Analytical Systems for 5-ethyl-2-heptanone Detection
| Analytical System | Principle | Advantages | Challenges |
| Miniaturized GC-Sensor | Gas chromatography separation followed by solid-state sensor detection. | Portability, selectivity, low power consumption. | Limited to volatile compounds, potential for sensor drift. |
| Portable GC-MS | Gas chromatography separation coupled with mass spectrometry detection. | High sensitivity and specificity, definitive identification. | Higher cost and complexity compared to sensors. |
| Photo-Ionization Detectors (PIDs) | Ionization of molecules by UV light and measurement of the resulting current. | High sensitivity to a broad range of VOCs, fast response. | Non-selective, affected by humidity. researchgate.net |
| Metal Oxide Semiconductor (MOS) Sensors | Change in electrical resistance of a heated metal oxide in the presence of a target gas. | Low cost, small size, long lifetime. | Low selectivity, cross-sensitivity to other gases. |
Exploration of New Biocatalytic Systems for Production
The chemical synthesis of 5-ethyl-2-heptanone can be energy-intensive and may generate hazardous byproducts. Biocatalysis, the use of enzymes and whole microorganisms to perform chemical transformations, offers a green and sustainable alternative for the production of fine chemicals. The exploration of new biocatalytic systems for the synthesis of 5-ethyl-2-heptanone is a significant area of future research.
While specific enzymes for the direct synthesis of 5-ethyl-2-heptanone have not been extensively studied, several enzyme classes are known to catalyze reactions that could be adapted for its production. For instance, alcohol dehydrogenases (ADHs) and alcohol oxidases (AOXs) are capable of oxidizing secondary alcohols to their corresponding ketones. researchgate.net A potential biocatalytic route could involve the oxidation of 5-ethyl-2-heptanol.
Furthermore, the enzymatic reduction of carboxylic acids to aldehydes, catalyzed by enzymes such as carboxylic acid reductases (CARs), presents another avenue. nih.gov The resulting aldehyde could then be converted to the corresponding ketone through subsequent enzymatic steps. Research into the substrate specificity of these enzymes and their engineering to accept branched-chain substrates will be crucial.
The discovery and characterization of novel enzymes from microbial sources could also lead to the identification of biocatalysts with high selectivity and efficiency for the production of 5-ethyl-2-heptanone. Advances in metabolic engineering and synthetic biology could enable the construction of microbial cell factories designed for the high-yield production of this ketone from renewable feedstocks. youtube.com
Discovery of Novel Ecological and Biological Functions (non-clinical)
While the industrial applications of 5-ethyl-2-heptanone are being explored, its potential roles in natural systems remain largely unknown. Many volatile organic compounds, including ketones, play crucial roles in chemical communication and defense in the biological world. Future research should focus on uncovering the potential ecological and biological functions of this compound.
In the insect world, cuticular hydrocarbons and other volatile compounds are essential for communication, including species and colony recognition, and mating behavior. researchgate.netresearchgate.net Given the structural similarity of 5-ethyl-2-heptanone to other known insect semiochemicals, it is plausible that it could function as a pheromone or allomone in certain insect species. Investigating the electrophysiological and behavioral responses of various insects to 5-ethyl-2-heptanone could reveal such functions.
In the plant kingdom, aliphatic ketones have been identified as signaling molecules and have been shown to influence plant growth and development. nih.gov Some ketones can act as plant growth promoters, stimulating root and shoot elongation. nih.gov Research into the effects of 5-ethyl-2-heptanone on plant physiology could uncover novel applications in agriculture as a biostimulant or a component of plant defense induction. Plants are also known to take up and metabolize ketones from the atmosphere, suggesting a role in phytoremediation. researchgate.net
Integration of Cheminformatics and Machine Learning for Predictive Modeling
The integration of cheminformatics and machine learning offers powerful tools for predicting the physicochemical properties, biological activities, and potential toxicity of chemical compounds, thereby accelerating research and development while reducing the need for extensive experimental testing.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational models that relate the chemical structure of a compound to its biological activity or physical properties. acs.orgacs.org By developing QSAR models for ketones, it would be possible to predict the potential biological activities of 5-ethyl-2-heptanone, such as its antimicrobial or insecticidal properties. nih.gov Similarly, QSPR models could be used to predict important physicochemical properties like its boiling point, vapor pressure, and solubility. acs.org
Machine learning algorithms, such as random forests and neural networks, are increasingly being used to develop more accurate and robust predictive models. nih.govnih.gov These models can be trained on large datasets of chemical structures and their associated properties to learn complex relationships that are not easily captured by traditional statistical methods. chemrxiv.orgresearchgate.net For 5-ethyl-2-heptanone, machine learning models could be developed to predict its environmental fate, metabolic pathways, and potential toxicological endpoints. acs.orgresearchgate.net This in silico approach can guide experimental studies and prioritize compounds for further investigation. digitellinc.com
Table 2: Potential Applications of Predictive Modeling for 5-ethyl-2-heptanone
| Modeling Approach | Predicted Property | Potential Application |
| QSAR | Biological Activity (e.g., mutagenicity, toxicity) | Early-stage hazard assessment and risk management. acs.orgnih.gov |
| QSPR | Physicochemical Properties (e.g., logP, solubility) | Optimization of industrial processes and formulation development. nih.gov |
| Machine Learning | Metabolic Fate | Understanding its biotransformation in different organisms. |
| Cheminformatics | Structural Similarity Searching | Identifying structurally related compounds with known biological activities. |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 5-ethyl-2-heptanone, and what experimental conditions optimize yield?
- Methodological Answer : 5-Ethyl-2-heptanone can be synthesized via oxidation of its corresponding alcohol, 5-ethyl-2-heptanol, using agents like pyridinium chlorochromate (PCC) in dichloromethane or potassium permanganate (KMnO₄) under acidic conditions. Reduction pathways (e.g., ketone reduction) may also be reversed for synthesis . Key parameters include temperature control (25–40°C), inert atmosphere (N₂/Ar), and solvent polarity adjustments to stabilize intermediates. Yield optimization requires monitoring reaction progress via TLC or GC-MS.
Q. What safety protocols are critical when handling 5-ethyl-2-heptanone in laboratory settings?
- Methodological Answer : Use nitrile gloves, chemical-resistant aprons, and P95 respirators to prevent dermal/ocular exposure and inhalation. Fume hoods are mandatory due to potential volatility. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination . Fire hazards require alcohol-resistant foam or CO₂ extinguishers, as combustion releases toxic gases (e.g., carbon oxides) .
Q. How can researchers validate the purity of 5-ethyl-2-heptanone post-synthesis?
- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile impurity detection and nuclear magnetic resonance (NMR) for structural confirmation. Key GC-MS parameters: DB-5MS column, 70 eV ionization, 40–250°C ramp. For NMR, compare chemical shifts (e.g., carbonyl C=O peak at ~207 ppm in ¹³C NMR) with reference spectra from NIST or PubChem .
Advanced Research Questions
Q. How can contradictory physicochemical data (e.g., dielectric constants, vapor pressure) for 5-ethyl-2-heptanone be resolved?
- Methodological Answer : Discrepancies in dielectric constants (εr) may arise from measurement techniques (e.g., capacitance vs. time-domain reflectometry). Calibrate instruments using NIST-certified standards and replicate experiments under controlled humidity/temperature. For vapor pressure, employ static vs. dynamic methods (e.g., ebulliometry vs. gas saturation) and apply the Clausius-Clapeyron equation to reconcile results .
Q. What strategies are effective for assessing 5-ethyl-2-heptanone’s toxicity when primary data are limited?
- Methodological Answer : Use read-across approaches with structural analogs (e.g., 5-methyl-3-heptanone or 2-heptanone) to infer acute toxicity and irritancy thresholds. For example, ACGIH’s TLV-TWA for 2-heptanone (50 ppm) can guide workplace exposure limits. Supplement with in silico models (e.g., QSAR) to predict LD₅₀ and NOAEL values .
Q. How can multivariate analysis enhance the identification of 5-ethyl-2-heptanone as a biomarker in complex matrices (e.g., biological samples)?
- Methodological Answer : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to GC-MS datasets. Preprocess data with normalization (e.g., total ion count) and feature selection (e.g., ANOVA-based filtering). Marker identification requires loadings plots to isolate 5-ethyl-2-heptanone’s spectral peaks from co-eluting compounds .
Q. What experimental designs are optimal for studying 5-ethyl-2-heptanone’s antimicrobial activity?
- Methodological Answer : Use agar diffusion assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (0.1–10 mg/mL) in DMSO and measure inhibition zones. Pair with LC-MS to quantify intracellular uptake and ROS generation assays to probe mechanistic pathways .
Ethical and Methodological Considerations
Q. How should researchers address ethical compliance in studies involving 5-ethyl-2-heptanone exposure to human subjects?
- Methodological Answer : Follow institutional review board (IRB) protocols for informed consent, emphasizing risks of inhalation/contact. Use surrogate biomarkers (e.g., urinary metabolites) to minimize direct exposure. Document adherence to OECD GLP principles and cite ethical guidelines from ACS or NIH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
